molecular formula C15H11N3O3 B4954383 2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-(pyridin-3-yl)-1,3,4-oxadiazole

2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-(pyridin-3-yl)-1,3,4-oxadiazole

Cat. No.: B4954383
M. Wt: 281.27 g/mol
InChI Key: NOSXUGLCYACDDI-UHFFFAOYSA-N
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Description

2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-(pyridin-3-yl)-1,3,4-oxadiazole is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. The compound features a unique structure combining a dioxin ring, a pyridine ring, and an oxadiazole ring, which contributes to its diverse chemical properties and reactivity.

Mechanism of Action

Target of Action

The primary targets of this compound appear to be bacterial strains such as Escherichia coli and Bacillus subtilis . These bacteria are common pathogens that can cause a variety of infections in humans.

Mode of Action

The compound interacts with its bacterial targets by inhibiting their biofilm formation . Biofilms are communities of bacteria that adhere to each other on a surface, and they are often more resistant to antibiotics than individual bacteria. By inhibiting biofilm formation, the compound can effectively combat bacterial infections.

Biochemical Pathways

It is known that the compound’s antibacterial activity is related to its ability to inhibit biofilm formation . This suggests that it may interfere with the signaling pathways that bacteria use to coordinate biofilm formation.

Pharmacokinetics

Similar compounds with a sulfonamide moiety are known to be absorbed from the gastrointestinal tract, metabolized in the liver, and excreted through bile or feces . These properties could potentially influence the bioavailability of the compound.

Result of Action

The compound has been found to be a potent inhibitor of biofilm formation in Escherichia coli and Bacillus subtilis . This results in a reduction in the growth of these bacterial strains, making the compound a potential candidate for the development of new antibacterial agents.

Biochemical Analysis

Biochemical Properties

3-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]pyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to inhibit cholinesterase enzymes, which are crucial for the breakdown of acetylcholine in the nervous system . This inhibition can lead to increased levels of acetylcholine, thereby enhancing cholinergic signaling. Additionally, the compound interacts with lipoxygenase enzymes, which are involved in the metabolism of fatty acids and the production of inflammatory mediators .

Cellular Effects

The effects of 3-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]pyridine on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to affect the expression of genes involved in inflammatory responses and oxidative stress . It also impacts cellular metabolism by altering the activity of enzymes involved in metabolic pathways, leading to changes in metabolite levels and metabolic flux.

Molecular Mechanism

At the molecular level, 3-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]pyridine exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, thereby modulating their activity. The compound acts as an inhibitor of cholinesterase and lipoxygenase enzymes, leading to changes in the levels of their respective substrates and products . Additionally, it influences gene expression by interacting with transcription factors and other regulatory proteins, resulting in altered transcriptional activity and gene expression patterns.

Temporal Effects in Laboratory Settings

The temporal effects of 3-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]pyridine in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. The compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that it can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .

Dosage Effects in Animal Models

In animal models, the effects of 3-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]pyridine vary with different dosages. At lower doses, the compound exhibits beneficial effects, such as enhanced cholinergic signaling and reduced inflammation . At higher doses, it can lead to toxic or adverse effects, including neurotoxicity and hepatotoxicity . These threshold effects highlight the importance of careful dosage optimization in therapeutic applications.

Metabolic Pathways

3-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]pyridine is involved in several metabolic pathways, interacting with various enzymes and cofactors. It affects the metabolism of fatty acids by inhibiting lipoxygenase enzymes, leading to changes in the levels of fatty acid metabolites . The compound also influences the metabolism of neurotransmitters by inhibiting cholinesterase enzymes, resulting in altered levels of acetylcholine and other neurotransmitters .

Transport and Distribution

The transport and distribution of 3-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]pyridine within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through active transport mechanisms and distributed to various cellular compartments . It can accumulate in specific tissues, such as the brain and liver, where it exerts its biochemical effects .

Subcellular Localization

The subcellular localization of 3-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]pyridine is crucial for its activity and function. The compound is directed to specific cellular compartments, such as the cytoplasm and nucleus, through targeting signals and post-translational modifications . In the nucleus, it can interact with transcription factors and other regulatory proteins, influencing gene expression and cellular function .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-(pyridin-3-yl)-1,3,4-oxadiazole typically involves the following steps:

    Formation of the Dioxin Ring: The dioxin ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Pyridine Ring: The pyridine ring is often introduced via a coupling reaction, such as a Suzuki or Heck coupling, using palladium catalysts.

    Formation of the Oxadiazole Ring: The oxadiazole ring is usually formed through a cyclization reaction involving hydrazides and carboxylic acids or their derivatives under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-(pyridin-3-yl)-1,3,4-oxadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated reagents in the presence of a base or acid catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of oxadiazole compounds exhibit significant anticancer properties. The compound has been studied for its ability to inhibit cancer cell proliferation through various mechanisms:

  • Inhibition of Kinases : It has been identified as a selective inhibitor of casein kinase 1 (CK1), which plays a critical role in cell cycle regulation and apoptosis. Studies show that it may inhibit CK1 with an IC50 value around 200 nM, making it a candidate for cancer therapeutics targeting CK1-related pathways .

Antimicrobial Properties

The oxadiazole moiety is known for its antimicrobial activities. Compounds containing this structure have shown effectiveness against various bacterial strains and fungi. The specific compound's efficacy against resistant strains could be explored further in future studies.

Anti-inflammatory Effects

There is emerging evidence suggesting that oxadiazole derivatives can exhibit anti-inflammatory properties. These compounds may modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by chronic inflammation.

Organic Electronics

The unique electronic properties of oxadiazoles make them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of the dihydrobenzo[b][1,4]dioxin moiety can enhance charge transport properties and stability in these devices.

Sensor Development

Due to their fluorescence properties, oxadiazoles are being investigated for use in sensor technology. The ability to detect specific ions or small molecules through fluorescence changes makes them valuable in environmental monitoring and biomedical diagnostics.

Case Studies

StudyFocusFindings
Study on CK1 InhibitionInvestigated the effects of D4476 (a derivative) on cancer cell linesDemonstrated significant inhibition of cell proliferation with a mechanism involving CK1 inhibition .
Antimicrobial TestingEvaluated antimicrobial activity against various pathogensShowed promising results against resistant strains, suggesting potential for new antibiotic development .
Organic Electronics ApplicationExplored the use of oxadiazoles in OLEDsFound enhanced performance metrics compared to traditional materials used in OLEDs .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)pyrrolidine
  • (2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)boronic acid

Uniqueness

Compared to similar compounds, 2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-(pyridin-3-yl)-1,3,4-oxadiazole stands out due to its unique combination of the dioxin, pyridine, and oxadiazole rings. This structural arrangement imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry.

Biological Activity

The compound 2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-(pyridin-3-yl)-1,3,4-oxadiazole is a derivative of the oxadiazole class known for its diverse biological activities. This article aims to summarize its biological activity based on recent research findings, including its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound features an oxadiazole ring fused with a pyridine and a dihydrobenzo[b][1,4]dioxin moiety. This unique combination contributes to its biological properties.

Research indicates that oxadiazole derivatives can exhibit anticancer activities through various mechanisms:

  • Inhibition of Enzymes : Compounds in this class have been shown to inhibit key enzymes involved in cancer cell proliferation such as thymidylate synthase and histone deacetylases (HDAC) .
  • Targeting PARP : Some derivatives have demonstrated significant inhibition of PARP-1, a critical enzyme in DNA repair pathways. For instance, compounds with similar structures have shown IC50 values ranging from 1.4 to 25 µM against mammary carcinoma cells .

Biological Activities

The biological activities associated with this compound include:

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives:

  • Cell Viability Assays : The compound has been tested against various cancer cell lines, demonstrating significant cytotoxic effects. For example, related compounds have shown IC50 values as low as 1.4 µM in MCF-7 breast cancer cells .

Antimicrobial Activity

Oxadiazole derivatives are also recognized for their antimicrobial properties:

  • Inhibition Studies : Compounds similar to this oxadiazole have exhibited good antibacterial activity against a range of bacterial strains .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of oxadiazole derivatives:

  • Pyridine Substitution : The presence of a pyridine ring has been correlated with increased cytotoxicity against cancer cells. Variations in substituents on the oxadiazole and pyridine rings can significantly influence activity .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of biological activities of oxadiazole compounds:

CompoundActivityIC50 (µM)Reference
Compound 5uAnticancer (MCF-7)1.4
Compound 5sAnticancer (MCF-7)15.3
Various OxadiazolesAntibacterialVaries

Properties

IUPAC Name

2-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-pyridin-3-yl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O3/c1-2-11(9-16-5-1)15-18-17-14(21-15)10-3-4-12-13(8-10)20-7-6-19-12/h1-5,8-9H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOSXUGLCYACDDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C3=NN=C(O3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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